

Application Notes and Protocols for TED-347 in Glioblastoma Cell Line GBM43

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Compound of Interest

Compound Name: TED-347

Cat. No.: B611275

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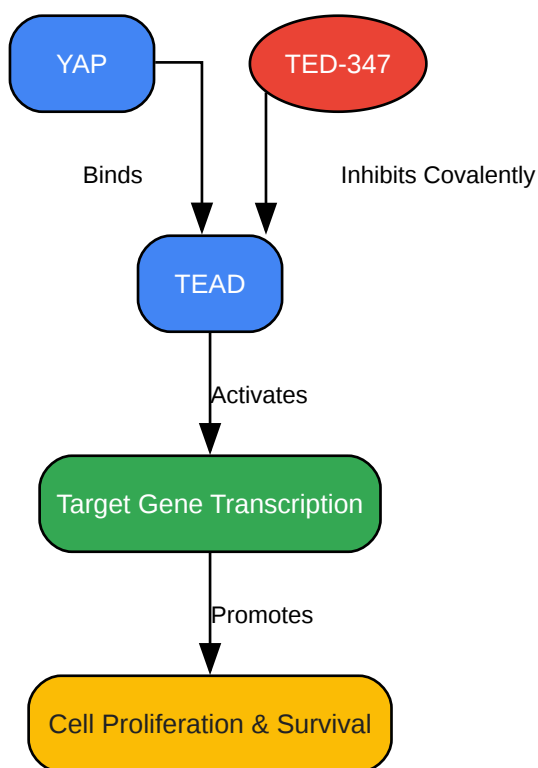
For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is an aggressive and challenging-to-treat primary brain tumor. The Hippo signaling pathway, and its downstream effectors YAP and TAZ, have emerged as critical regulators of GBM progression, making them attractive therapeutic targets. The transcriptional activity of YAP/TAZ is primarily mediated through their interaction with the TEAD family of transcription factors. **TED-347** is a potent, irreversible, and covalent small molecule inhibitor that allosterically targets the YAP-TEAD protein-protein interaction. It achieves this by specifically binding to Cys-367 within the central pocket of TEAD transcription factors.[1] These application notes provide detailed protocols for utilizing **TED-347** to study its effects on the glioblastoma cell line GBM43.

Mechanism of Action of TED-347

TED-347 functions by disrupting the interaction between the transcriptional co-activator YAP and the transcription factor TEAD. This disruption prevents the transcription of downstream target genes, such as Connective Tissue Growth Factor (CTGF), which are involved in cell proliferation and survival. The inhibition is covalent and irreversible, leading to a sustained blockade of the YAP-TEAD signaling axis.



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Figure 1: Mechanism of **TED-347** Action.

Data Presentation

Table 1: In Vitro Efficacy of TED-347

Parameter	Value	Reference
Target	YAP-TEAD Protein-Protein Interaction	[1]
Binding Site	Cys-367 of TEAD4	[1]
EC50 (TEAD4-Yap1 Interaction)	5.9 μ M	[1]
Ki (TEAD4)	10.3 μ M	[1]

Table 2: Cellular Activity of TED-347 in GBM43 Cells

Assay	Concentration	Time Point	Result	Reference
Cell Viability	10 μ M	48 hours	30% inhibition	[1]
TEAD Transcriptional Activity	0.5-100 μ M	24 hours	Dose-dependent reduction in reporter activity	[1]
CTGF Transcript Levels	10 μ M	48 hours	Significant reduction	[1]

Experimental Protocols

Cell Culture

Materials:

- GBM43 cell line
- DMEM (Dulbecco's Modified Eagle Medium)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates

Protocol:

- Culture GBM43 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

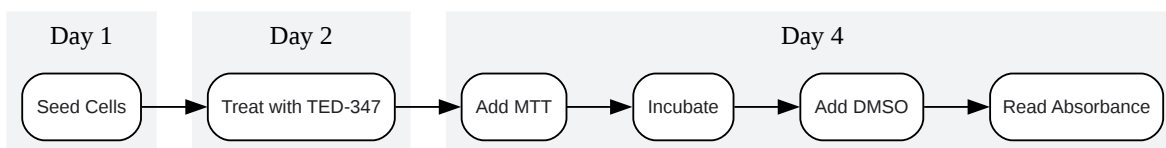
Materials:

- GBM43 cells
- **TED-347** (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Plate reader

Protocol:

- Seed GBM43 cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of culture medium.
- Allow cells to adhere overnight.
- Prepare serial dilutions of **TED-347** in culture medium from a stock solution. The final concentrations should range from 0.5 μ M to 100 μ M. Include a vehicle control (DMSO).
- Replace the medium in each well with 100 μ L of the medium containing the respective concentrations of **TED-347**.
- Incubate the plate for 48 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance at 570 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.



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Figure 2: MTT Assay Workflow.

Apoptosis Assay (Annexin V-FITC Staining)

While direct evidence of **TED-347** inducing apoptosis in GBM43 is not yet published, inhibition of the YAP-TEAD pathway is known to promote apoptosis in cancer cells. This protocol allows for the investigation of this potential effect.

Materials:

- GBM43 cells
- **TED-347**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Protocol:

- Seed GBM43 cells in 6-well plates and allow them to adhere.
- Treat cells with desired concentrations of **TED-347** (e.g., 5 μ M, 10 μ M, 20 μ M) and a vehicle control for 48 hours.

- Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is a general guideline and may require optimization for GBM43 cells.

Materials:

- GBM43 cells treated with **TED-347** (e.g., 5 μ M for 48 hours) and control cells.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Anti-TEAD4 antibody
- Anti-YAP1 antibody
- Protein A/G magnetic beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blot reagents

Protocol:

- Lyse the treated and control GBM43 cells and quantify the protein concentration.
- Pre-clear the lysates by incubating with protein A/G beads.
- Incubate the pre-cleared lysates with an anti-TEAD4 antibody overnight at 4°C.
- Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
- Wash the beads several times with wash buffer.
- Elute the protein complexes from the beads.
- Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-YAP1 antibody to detect the co-immunoprecipitated YAP1.

Quantitative Real-Time PCR (qRT-PCR) for CTGF Expression

Materials:

- GBM43 cells treated with **TED-347** (e.g., 10 µM for 48 hours) and control cells.
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green qPCR master mix
- qRT-PCR instrument
- Primers for CTGF and a reference gene (e.g., GAPDH)

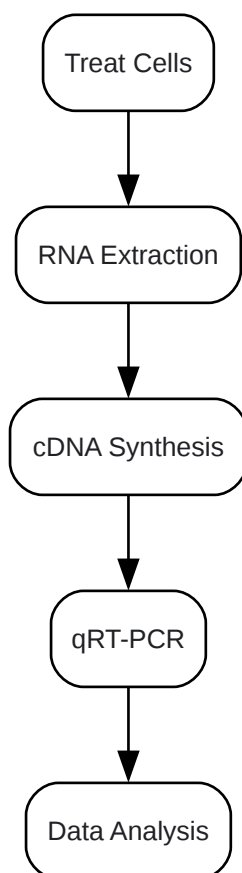
Primer Sequences (Human):

- CTGF Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'

- CTGF Reverse: 5'-CGGCACAGGTCTTTGATGA-3'
- GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'
- GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

Protocol:

- Extract total RNA from treated and control GBM43 cells.
- Synthesize cDNA from the extracted RNA.
- Perform qRT-PCR using SYBR Green master mix and the primers for CTGF and GAPDH.
- Analyze the data using the $\Delta\Delta C_t$ method to determine the relative expression of CTGF, normalized to GAPDH expression.



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Figure 3: qRT-PCR Workflow.

Conclusion

TED-347 presents a valuable tool for investigating the role of the YAP-TEAD signaling axis in glioblastoma. The protocols provided herein offer a framework for characterizing the effects of **TED-347** on the viability, apoptotic response, and target gene expression in the GBM43 cell line. Researchers are encouraged to optimize these protocols for their specific experimental conditions.

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References

- 1. pubcompare.ai [pubcompare.ai]
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